molecular formula C15H10ClNO5 B5597219 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID CAS No. 42122-74-7

5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5597219
CAS No.: 42122-74-7
M. Wt: 319.69 g/mol
InChI Key: ZTPGEDDTXTWHKF-UHFFFAOYSA-N
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Description

Contextualization of 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID within Advanced Organic Chemistry

The compound this compound is a multi-functional organic molecule designed for advanced applications in materials and supramolecular chemistry. Its structure is best understood by considering its three primary components:

An Isophthalic Acid Core: The benzene-1,3-dicarboxylic acid framework provides a rigid, V-shaped scaffold. The two carboxylic acid groups are positioned at a 120° angle relative to each other, a geometric feature that is highly sought after for constructing predictable, porous, and stable three-dimensional networks.

An Amide Linker: The amide group (-CO-NH-) at the 5-position serves as a robust and directional hydrogen-bonding unit. The planarity of the amide bond, a result of resonance stabilization, imparts a degree of conformational rigidity. This linker is crucial for mediating intermolecular interactions that guide the self-assembly of molecules into larger, ordered structures.

This molecule can be synthesized from the common starting material 5-Aminoisophthalic acid, which serves as a versatile platform for introducing a wide array of functional groups via acylation of the amino group. evitachem.comguidechem.com The combination of a rigid dicarboxylic acid platform with a functional amide linker makes molecules like this compound prime candidates for use as organic ligands in the synthesis of metal-organic frameworks (MOFs) and as tectons (building blocks) for supramolecular polymers. researchgate.netresearchgate.net

Table 1: Properties of Core Structural Precursors

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Isophthalic acid C₈H₆O₄ 166.13 Rigid V-shaped dicarboxylic acid.
5-Aminoisophthalic acid C₈H₇NO₄ 181.15 Trifunctional building block with amino and carboxyl groups. sigmaaldrich.com
2-Chlorobenzoic acid C₇H₅ClO₂ 156.57 Precursor for the acylating group, introduces electronic/steric effects.

Overview of Aromatic Dicarboxylic Acids as Versatile Precursors in Supramolecular Chemistry and Materials Science

Aromatic dicarboxylic acids are fundamental building blocks in supramolecular chemistry and materials science. wikipedia.org Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. wikipedia.orgcnr.it The predictable geometry and strong, directional interactions offered by aromatic dicarboxylic acids make them ideal for the bottom-up construction of complex, functional superstructures.

Their primary utility stems from the carboxyl groups, which can engage in two key types of interactions:

Hydrogen Bonding: Carboxylic acids can form highly stable, dimeric hydrogen bond motifs. This interaction is a powerful tool for programming the self-assembly of molecules into tapes, sheets, or three-dimensional networks.

Metal Coordination: The deprotonated carboxylate groups act as excellent ligands for metal ions. This has led to the development of a vast class of materials known as metal-organic frameworks (MOFs) or coordination polymers. acs.org In these materials, the aromatic dicarboxylic acid acts as an organic "linker" that connects metal ions or clusters into extended, often porous, crystalline frameworks. researchgate.netacs.org The properties of these frameworks—such as pore size, surface area, and chemical functionality—can be systematically tuned by modifying the structure of the dicarboxylic acid linker. researchgate.net

The functionalization of the aromatic backbone, as seen in 5-aminoisophthalic acid and its derivatives, allows for the introduction of additional properties into the final material, such as catalytic activity, selective binding sites, or responsiveness to external stimuli. acs.orgrsc.org

Historical Development and Theoretical Foundations Pertaining to Amide-Containing Aromatic Carboxylic Acids

The synthesis and study of amide-containing aromatic carboxylic acids are deeply connected to the broader history of amide bond formation, a cornerstone reaction in organic chemistry.

Historical Development: The direct formation of an amide from a carboxylic acid and an amine is challenging because the acidic proton of the carboxyl group and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Early methods required harsh thermal dehydration of these salts to force the reaction. The evolution of amide synthesis has been a quest for milder and more efficient methods, driven significantly by the need to synthesize peptides without racemization. umich.edu

This led to the strategy of "activating" the carboxylic acid by converting its hydroxyl group into a better leaving group. libretexts.org The Schotten-Baumann reaction, utilizing highly reactive acyl chlorides, was an early and effective approach. fishersci.co.uk The mid-20th century saw the advent of coupling reagents, which generate a reactive intermediate in situ under much milder conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), became prominent, reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then attacked by the amine. fishersci.co.uk Since then, a vast arsenal (B13267) of coupling reagents has been developed, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), each offering different advantages in terms of reaction speed, yield, and suppression of side reactions. umich.eduresearchgate.net

Table 2: Evolution of Key Amide Bond Formation Methods

Method Reagent/Condition Era of Development Key Feature
Thermal Dehydration High Heat (>100 °C) 19th Century Direct reaction of ammonium carboxylate salts; limited scope. libretexts.org
Acyl Halide Method Thionyl Chloride (SOCl₂), Oxalyl Chloride Early 20th Century Highly reactive acyl chloride intermediate; often requires a base. fishersci.co.uk
Azide (B81097) Method Hydrazine, Nitrous Acid Early 20th Century Historically important for peptide synthesis due to low racemization. umich.edu
Carbodiimide Method DCC, EDC Mid-20th Century In situ activation of the carboxylic acid under mild conditions. fishersci.co.uk
Phosphonium/Uronium Reagents BOP, PyBOP, HBTU, HATU Late 20th Century High efficiency, rapid reactions, widely used in solid-phase peptide synthesis. umich.edu

Theoretical Foundations: The amide bond is of profound theoretical importance due to its unique electronic and structural properties. Resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond significant double-bond character. nih.gov This has two critical consequences:

Planarity: The atoms of the amide group (O, C, N, H) lie in the same plane, which restricts the number of available conformations for the molecule.

Rotational Barrier: There is a significant energy barrier to rotation around the C-N bond.

These features make the amide bond a key structural element for controlling molecular shape. In the context of amide-containing aromatic carboxylic acids, this conformational restriction, combined with the directional nature of the N-H···O=C hydrogen bond, allows for the design of molecules that predictably fold or assemble into well-defined secondary structures, a concept central to the field of foldamers and supramolecular polymers. wikipedia.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPGEDDTXTWHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203593
Record name 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid
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Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42122-74-7
Record name 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorobenzoyl)amino]-1,3-benzenedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Selective Transformations of 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary strategic disconnection is the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors: 5-aminobenzene-1,3-dicarboxylic acid (also known as 5-aminoisophthalic acid) and 2-chlorobenzoic acid or a more reactive derivative thereof.

A further disconnection of 5-aminobenzene-1,3-dicarboxylic acid could involve the introduction of the amino group to a benzene-1,3-dicarboxylic acid (isophthalic acid) scaffold. This could be achieved through a nitration reaction followed by reduction. However, the commercial availability of 5-aminoisophthalic acid makes it a convenient starting material.

Optimized Synthetic Routes to this compound

The synthesis of the target compound primarily revolves around the formation of the central amide linkage. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity.

Amide Bond Formation Strategies for this compound (e.g., direct condensation of carboxylic acids and amines)

The direct condensation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. For the synthesis of this compound, this involves the reaction of 5-aminoisophthalic acid and 2-chlorobenzoic acid.

Direct Thermal Dehydration: This method involves heating the carboxylic acid and amine at high temperatures to drive off water. However, this approach often requires harsh conditions and can lead to side reactions, making it less suitable for molecules with multiple functional groups.

Coupling Reagent-Mediated Amidation: A more common and milder approach is the use of coupling reagents that activate the carboxylic acid. A variety of such reagents are available, each with its own advantages.

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC)Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium (B103445) Salts (e.g., BOP, PyBOP)Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are efficient coupling reagents that form active esters.
Uronium/Aminium Salts (e.g., HATU, HBTU)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective and often used in peptide synthesis.

The general reaction scheme involves the activation of 2-chlorobenzoic acid with a coupling reagent, followed by the addition of 5-aminoisophthalic acid. The reaction is typically carried out in an inert solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base to neutralize the acid formed.

Acyl Chloride Method: An alternative strategy involves converting 2-chlorobenzoic acid to its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chlorobenzoyl chloride is then reacted with 5-aminoisophthalic acid, usually in the presence of a base like pyridine or triethylamine, to form the amide bond. This method is often high-yielding and proceeds under mild conditions.

Selective Functionalization Approaches for the Benzene-1,3-Dicarboxylic Acid Scaffold

The benzene-1,3-dicarboxylic acid moiety in 5-aminoisophthalic acid presents opportunities for selective functionalization. The two carboxylic acid groups are chemically equivalent, which can make selective mono-functionalization challenging. However, statistical methods or the use of a large excess of one reagent can favor mono-substitution. For the synthesis of the target compound, the primary focus is on the selective acylation of the amino group, which is generally more nucleophilic than the carboxylate groups under neutral or basic conditions.

Derivatization Reactions and Synthetic Transformations of this compound

The presence of two carboxylic acid groups, an amide linkage, and a chloro-substituted benzene (B151609) ring makes this compound a versatile platform for further chemical modifications.

Esterification and Amidation Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups can be readily converted into esters or amides.

Esterification: Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to form the corresponding diester. chemguide.co.uk The reaction is typically driven to completion by removing the water formed. Alternatively, reaction with alkyl halides in the presence of a base can also yield the diester.

Amidation: The carboxylic acid groups can be converted to amides by reacting the dicarboxylic acid with an amine in the presence of a coupling reagent, similar to the strategy used for the synthesis of the parent molecule. This allows for the introduction of a wide variety of substituents.

Reaction TypeReagents and ConditionsProduct
DiesterificationAlcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Heat5-(2-chlorobenzamido)benzene-1,3-dicarboxylate
DiamidationAmine (e.g., Benzylamine), Coupling Reagent (e.g., HATU), Base, DMFN¹,N³-Disubstituted-5-(2-chlorobenzamido)benzene-1,3-dicarboxamide

Modifications and Reactions Involving the Amide and Chloro-Substituted Benzene Ring (e.g., halogenation, nitration, reduction)

The aromatic rings of the molecule can undergo further functionalization.

Halogenation: The electron-donating nature of the amide group and the electron-withdrawing nature of the carboxylic acid groups will direct electrophilic aromatic substitution on the central benzene ring. The amide group is an ortho-, para-director, while the carboxylic acids are meta-directors. Therefore, halogenation (e.g., with Br₂ or Cl₂) would be expected to occur at the positions ortho to the amide group. The chloro-substituted benzene ring can also undergo further halogenation, with the chloro group being an ortho-, para-director.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another common electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of the incoming nitro group. The amide group activates the ring towards nitration, while the carboxylic acids deactivate it. youtube.com

Reduction: The chloro group on the benzene ring can be removed through catalytic hydrogenation, although this may also reduce other functional groups depending on the reaction conditions. The reduction of a nitro group, if introduced, to an amino group is a common transformation, often achieved with reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. commonorganicchemistry.comwikipedia.org

TransformationReagents and ConditionsPotential Product
BrominationBr₂, FeBr₃Bromo-substituted derivative
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
Reduction of Nitro GroupH₂, Pd/C or SnCl₂, HClAmino-substituted derivative
DechlorinationH₂, Pd/C, Base5-benzamidobenzene-1,3-dicarboxylic acid

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a molecule with applications in coordination chemistry and materials science, is traditionally approached through routes that may not align with the principles of green chemistry. However, modern synthetic strategies offer numerous opportunities to enhance the environmental sustainability of its production. The application of green chemistry focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The primary synthetic route involves the amide coupling of 5-aminoisophthalic acid with a derivative of 2-chlorobenzoic acid. Greener alternatives can be implemented at each stage of this process, from precursor synthesis to the final coupling reaction.

The synthesis of the key intermediate, 5-aminoisophthalic acid, typically begins with the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by a reduction of the nitro group. While the nitration step is standard, the reduction step presents a significant opportunity for green improvement. Traditional methods may use stoichiometric reducing agents that generate large amounts of waste. A greener approach involves catalytic hydrogenation, which offers high atom economy and produces water as the primary byproduct.

The core of the synthesis is the formation of the amide bond. The conventional method often involves converting 2-chlorobenzoic acid into a more reactive acyl chloride, 2-chlorobenzoyl chloride, using reagents like thionyl chloride. This process has poor atom economy and uses hazardous reagents. catalyticamidation.infonih.gov Direct catalytic amidation between the carboxylic acid (2-chlorobenzoic acid) and the amine (5-aminoisophthalic acid) is a much greener alternative, as the only theoretical byproduct is water. catalyticamidation.info

Several catalytic systems have been developed for direct amidation that could be applied to this synthesis. ucl.ac.uk These include the use of boronic acids, reusable heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb2O5), and Brønsted acidic ionic liquids. acs.orgresearchgate.netsigmaaldrich.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions than traditional thermal condensation, thus saving energy and avoiding wasteful activating agents. ucl.ac.ukacs.org

The choice of solvent is another critical aspect of green synthesis. Many amide coupling reactions are performed in hazardous solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). researchgate.net Green chemistry encourages their replacement with safer, bio-based, or recyclable alternatives. researchgate.netrsc.org Research has demonstrated successful amide synthesis in greener solvents like cyclopentyl methyl ether and limonene. nih.govbohrium.comtandfonline.com Furthermore, deep eutectic solvents (DESs) and ionic liquids have been employed not just as catalysts but also as recyclable reaction media. researchgate.netrsc.org In some cases, reactions can be run under solvent-free conditions, often aided by techniques like microwave irradiation, which can dramatically reduce reaction times, energy consumption, and the need for a solvent altogether. mdpi.comresearchgate.net

By integrating these principles—catalytic efficiency, use of safer solvents, and improved atom economy—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Data Tables

Table 1: Comparison of Atom Economy in Amide Bond Formation

MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Acid Chloride Route 5-Aminoisophthalic acid + 2-Chlorobenzoyl chlorideThis compoundHCl~96%
Direct Catalytic Amidation 5-Aminoisophthalic acid + 2-Chlorobenzoic acidThis compoundH₂O~95%
Note: While the atom economy percentages are numerically similar, the direct catalytic route avoids the initial wasteful step of converting the carboxylic acid to the acid chloride with reagents like SOCl₂, making it a significantly greener overall process.

Table 2: Green Solvent Alternatives for Amide Synthesis

SolventClassificationKey AdvantagesReference
Cyclopentyl methyl ether (CPME)Bio-based alternativeHigh boiling point, low peroxide formation, easily recyclable. nih.gov
LimoneneBio-based (citrus-derived)Biodegradable, derived from renewable resources. bohrium.comtandfonline.com
Deep Eutectic Solvents (DESs)Neoteric SolventLow cost, low toxicity, biodegradable, can be recyclable. researchgate.netrsc.org
WaterGreen SolventAbundant, non-toxic, non-flammable. rsc.org
Solvent-FreeReaction ConditionEliminates solvent waste, simplifies purification, reduces energy use. mdpi.comresearchgate.net

Table 3: Overview of Potential Catalytic Systems for Direct Amidation

Catalyst TypeExampleReaction ConditionsAdvantagesReference
Heterogeneous Lewis Acid Niobium(V) oxide (Nb₂O₅)High temperature, often solvent-freeReusable, water-tolerant, applicable to a wide range of substrates. researchgate.net
Boron-Based Catalysts Boronic AcidsModerate temperature, various solventsAvoids metal catalysts, good functional group tolerance. ucl.ac.uksigmaaldrich.com
Enzymatic Catalysts Candida antarctica lipase B (CALB)Mild temperatures, green solvents (e.g., CPME)High selectivity, biodegradable catalyst, operates under mild conditions. nih.gov
Brønsted Acidic Ionic Liquids VariousModerate to high temperatureCan act as both catalyst and solvent, often recyclable. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis of 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment of the nuclei, enabling the elucidation of its conformational and potential tautomeric forms. nih.govnih.gov

In the ¹H NMR spectrum, the aromatic protons of the benzene-1,3-dicarboxylic acid and the 2-chlorobenzamido moieties would exhibit distinct chemical shifts and coupling patterns. The protons on the dicarboxylic acid ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the carboxylic acid groups. The protons of the 2-chlorobenzoyl group would also resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the chlorine atom and the amide linkage. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.

The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbons of the carboxylic acid and amide groups resonating at the most downfield positions (typically >165 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.

Conformational analysis can be performed by studying the through-space interactions using Nuclear Overhauser Effect (NOE) experiments. These experiments can reveal the spatial proximity of different protons, providing insights into the preferred orientation of the 2-chlorobenzoyl group relative to the benzene-1,3-dicarboxylic acid core.

Tautomerism, particularly the amide-imidol tautomerism, could be investigated by NMR. While the amide form is generally predominant, the presence of the imidol tautomer could be detected by the appearance of a distinct O-H signal and changes in the chemical shifts of the adjacent carbon and proton nuclei. The equilibrium between these tautomers can be influenced by the solvent's polarity and hydrogen-bonding capability. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl H12.0 - 13.0-
Amide H9.0 - 10.0-
Aromatic H (Dicarboxylic Acid Ring)7.5 - 8.5125 - 135
Aromatic H (Chlorobenzoyl Ring)7.2 - 7.8127 - 138
Carboxyl C-165 - 170
Amide C=O-164 - 168
C-Cl-130 - 134

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups and intermolecular interactions, particularly hydrogen bonding, within this compound. researchgate.net

The FT-IR spectrum is expected to be dominated by characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups involved in strong hydrogen bonding. The C=O stretching vibrations of the carboxylic acid and amide groups would likely appear as strong, distinct bands between 1650 and 1750 cm⁻¹. The amide N-H stretching vibration would be observed around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C=O and aromatic ring stretching vibrations usually give rise to strong signals. The symmetric stretching of the dicarboxylic acid groups can be particularly informative about the nature of the hydrogen bonding network.

The positions and shapes of the O-H and C=O bands are highly sensitive to the strength and nature of hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding between the carboxylic acid groups, as well as between the amide group and carboxylic acid moieties, is anticipated. This can lead to a significant red-shift (lowering of frequency) of the O-H and N-H stretching bands and a corresponding shift in the C=O stretching frequencies. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Weak
N-H Stretch (Amide)~3300Weak
C-H Stretch (Aromatic)3000 - 3100Strong
C=O Stretch (Carboxylic Acid)1680 - 1720Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1510 - 1570Moderate
C-N Stretch (Amide III)1200 - 1300Moderate
C-Cl Stretch< 800Moderate

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts/Co-crystals

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide definitive information about the molecular conformation, crystal packing, and intermolecular interactions of this compound and its derivatives. mdpi.com

The crystal structure of this compound is expected to be dominated by a robust network of hydrogen bonds. The carboxylic acid groups are likely to form dimeric synthons, where two molecules are held together by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then be further linked into chains or sheets through hydrogen bonds involving the amide group. The amide N-H can act as a hydrogen bond donor, while the amide carbonyl oxygen can act as an acceptor.

Table 3: Expected Crystallographic Parameters for a Hypothetical Crystal Structure of this compound

ParameterExpected Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Hydrogen Bonding MotifsR²₂(8) carboxylic acid dimers, N-H···O chains
Dihedral Angle (Ring-Ring)40 - 90°
Key Intermolecular InteractionsO-H···O, N-H···O, π-π stacking, C-H···O

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., TOF or Orbitrap), are crucial for confirming the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments can provide detailed information about its fragmentation pathways. mdpi.com

In ESI-MS, the molecule is expected to be observed as the deprotonated species [M-H]⁻ in negative ion mode or the protonated species [M+H]⁺ in positive ion mode. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the unambiguous determination of the elemental formula.

MS/MS analysis involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. nih.govresearchgate.net

Cleavage of the amide bond, leading to the formation of ions corresponding to the 2-chlorobenzoyl cation and the 5-aminobenzene-1,3-dicarboxylic acid fragment, or their respective neutral losses.

Decarboxylation of the fragment ions.

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragment ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Plausible Fragmentation Pathways and Corresponding m/z Values in MS/MS of [M-H]⁻ for this compound (Molecular Weight = 321.68 g/mol )

Precursor Ion [M-H]⁻ (m/z)Neutral LossFragment Ion (m/z)Plausible Structure of Fragment
320.0H₂O302.0Anhydride (B1165640) formation
320.0CO₂276.0Decarboxylated molecular ion
320.0C₇H₄ClO181.05-aminobenzene-1,3-dicarboxylate
320.0C₈H₅NO₄139.02-chlorobenzoyl fragment
276.0CO₂232.0Doubly decarboxylated ion

Computational Chemistry and Theoretical Investigations of 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. mdpi.comelectrochemsci.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. For this compound, FMO analysis would reveal how the electron-withdrawing chloro, benzamido, and dicarboxylic acid groups influence the energy levels and spatial distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Carboxylic Acids This table presents typical values for aromatic carboxylic acids and derivatives as specific data for this compound is not available.

Parameter Typical Value (eV) Description
EHOMO -6.0 to -7.5 Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.5 to -2.5 Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) 3.5 to 5.5 Difference between ELUMO and EHOMO, indicating chemical reactivity.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. libretexts.org It is a valuable tool for predicting how molecules will interact. walisongo.ac.id The map uses a color scale to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly charged regions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. aip.org These simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and interacts with its environment, such as a solvent. acs.org For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for understanding its flexibility and the stability of different conformers. nih.govnih.gov

By simulating the molecule's behavior over a period (e.g., nanoseconds), researchers can identify stable conformations, study the dynamics of hydrogen bonding, and understand how the molecule might interact with a biological receptor. nih.gov The results, often analyzed via root-mean-square deviation (RMSD), provide a dynamic picture that complements the static view from DFT calculations.

Quantum Chemical Descriptors and Structure-Reactivity Relationships for this compound

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. electrochemsci.org These descriptors help establish structure-reactivity relationships. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. psu.edunih.gov

Table 2: Representative Quantum Chemical Descriptors for Aromatic Compounds This table presents typical values for aromatic compounds as specific data for this compound is not available.

Descriptor Formula Typical Value (eV)
Ionization Potential (I) -EHOMO 6.0 to 7.5
Electron Affinity (A) -ELUMO 1.5 to 2.5
Electronegativity (χ) (I+A)/2 3.75 to 5.0
Chemical Hardness (η) (I-A)/2 1.75 to 2.75
Electrophilicity Index (ω) χ²/2η 2.5 to 4.5

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, including vibrational (FT-IR and Raman), electronic (UV-Visible), and NMR spectra. nih.govals-journal.com The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to help assign specific vibrational modes to functional groups within the molecule. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. als-journal.com This comparison between theoretical and experimental spectra is a powerful tool for structural elucidation and validation of the computational model. chemrxiv.org

Despite a comprehensive search for scientific literature, there is no available research data regarding the use of This compound as a ligand in coordination chemistry or for the design of metal-organic frameworks (MOFs).

As a result, it is not possible to provide an article on its chelation behavior, the synthesis and characterization of its metal complexes, or its application in MOF design, including topology analysis and pore engineering, based on existing scientific findings.

Coordination Chemistry and Metal Organic Framework Mof Design Using 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid As a Ligand

Post-Synthetic Modification Strategies for MOFs Based on 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

The key to the post-synthetic utility of this ligand lies in the chemically distinct reactive sites it presents within the MOF's porous structure: the chloro group on the benzamido ring and the secondary amide linkage. These sites offer opportunities for a range of covalent reactions to tailor the chemical and physical properties of the material.

Modification of the Chloro Group:

The chloro group attached to the aromatic ring of the benzamido moiety is a principal target for PSM. It can undergo nucleophilic aromatic substitution (SNAr) reactions, a class of reactions where a nucleophile displaces a halide on an aromatic ring. libretexts.org For this reaction to proceed effectively within a MOF, the aromatic ring is typically activated by electron-withdrawing groups, and the reaction conditions must be mild enough to maintain the crystallinity of the framework. libretexts.org

Potential nucleophiles for modifying the chloro group include:

Thiols (R-SH): Reaction with thiols can introduce sulfide (B99878) or thioether functionalities, which have shown high affinity for heavy metals like mercury(II). nih.gov This modification can convert the MOF into a highly selective sensor or adsorbent for environmental remediation.

Amines (R-NH₂): Primary or secondary amines can displace the chlorine to form new secondary or tertiary amine functionalities within the pores. These basic sites can significantly enhance CO₂ capture capabilities or serve as catalytic centers. acs.org

Azides (N₃⁻): Introduction of an azide (B81097) group via substitution opens up further modification possibilities through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecules. semanticscholar.org

Hydroxides (OH⁻): Under suitable conditions, the chloro group could be substituted to introduce a hydroxyl group, altering the hydrophilicity of the pores and creating sites for hydrogen bonding.

The success of these substitution reactions depends on the accessibility of the chloro group within the MOF pores and the stability of the framework under the required reaction conditions.

Modification of the Amide Group:

The amide linkage itself offers another platform for PSM, although it is generally less reactive than the chloro group. The N-H bond of the secondary amide can be deprotonated using a non-nucleophilic base, creating an amidate anion. This anion can then react with various electrophiles. For instance, alkyl halides could be used to N-alkylate the amide, altering the steric environment and functionality within the pores. Acylation with acid anhydrides or acid chlorides is another possibility, leading to the formation of imides. Such modifications can fine-tune the pore environment and influence the MOF's interactions with guest molecules. This strategy is analogous to the extensive PSM chemistry developed for amine-functionalized MOFs, where pendant amines are readily converted to amides. rsc.orgekb.eg

The table below summarizes potential PSM strategies for MOFs derived from this compound.

Target Functional GroupPSM Reaction TypeReagent ClassResulting Functional GroupPotential Application
Chloro (-Cl)Nucleophilic Aromatic SubstitutionThiols (R-SH)Thioether (-SR)Heavy metal sensing/capture
Chloro (-Cl)Nucleophilic Aromatic SubstitutionAmines (RNH₂)Secondary Amine (-NHR)Gas separation, catalysis
Chloro (-Cl)Nucleophilic Aromatic SubstitutionSodium Azide (NaN₃)Azide (-N₃)Platform for "click chemistry"
Amide (-CONH-)N-Alkylation (post-deprotonation)Alkyl Halides (R-X)N-Alkyl Amide (-CONR-)Tuning pore sterics
Amide (-CONH-)N-Acylation (post-deprotonation)Acid Anhydrides ((RCO)₂O)Imide (-CON(COR)-)Modifying electronic properties

Ultimately, the application of PSM to MOFs built with this compound provides a versatile pathway to sophisticated, functional materials. The strategic selection of modification reactions allows for the precise engineering of the pore environment, enabling the development of materials tailored for specific applications in catalysis, sensing, and separations. researchgate.net

Supramolecular Chemistry and Non Covalent Assemblies Involving 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid

Hydrogen Bonding Networks in the Self-Assembly of 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

The self-assembly of this compound is primarily governed by a hierarchy of hydrogen bonds, driven by its carboxylic acid and amide functional groups. The isophthalic acid moiety provides two carboxylic acid groups, which are powerful hydrogen bond donors and acceptors. The most common and robust interaction they form is the carboxylic acid dimer, a centrosymmetric motif connected by a pair of O—H···O hydrogen bonds. nih.gov This highly stable interaction, known as a supramolecular homosynthon, often dictates the primary organization of dicarboxylic acids in the solid state.

Beyond self-dimerization, the amide group (–CONH–) introduces additional, competing hydrogen bonding sites. The amide N–H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This allows for the formation of several key intermolecular connections, or supramolecular synthons, that can lead to diverse structural motifs.

Key Potential Hydrogen Bonding Interactions:

Acid-Acid Dimers: Formation of R22(8) graph set motifs between two carboxylic acid groups. This is often the most energetically favorable interaction.

Amide-Amide Chains: Formation of catemeric chains via N—H···O hydrogen bonds between amide groups of adjacent molecules. researchgate.net

Acid-Amide Heterosynthons: Interaction between the carboxylic acid OH and the amide C=O, or the amide N–H and the acid C=O. These are crucial synthons in the co-crystallization of carboxylic acids and amides. researchgate.netmdpi.com

Intramolecular Hydrogen Bonds: In certain conformations, an intramolecular N—H···O bond could form between the amide proton and an oxygen atom of a nearby carboxylic acid group, which can influence molecular planarity and the availability of these groups for intermolecular interactions. nih.gov

Research on related 5-alkylamido isophthalic acid derivatives has shown that these molecules can self-assemble into complex structures like cyclic hexamers or linear ribbons. nih.govnih.gov In these assemblies, the primary structure is formed by hydrogen bonds between the carboxylic acid groups, while the secondary structure is stabilized by hydrogen bonds involving the amide linkers, leading to the formation of fibrous nanomaterials. nih.gov The interplay between these various hydrogen bonding possibilities determines the final supramolecular architecture, which could range from simple dimers to extended one-, two-, or three-dimensional networks.

Supramolecular SynthonDonor GroupAcceptor GroupTypical Motif
Carboxylic Acid DimerCarboxyl O-HCarboxyl C=OHomosynthon
Amide CatenaneAmide N-HAmide C=OHomosynthon
Acid-AmideCarboxyl O-HAmide C=OHeterosynthon
Amide-AcidAmide N-HCarboxyl C=OHeterosynthon

Halogen Bonding Interactions Mediated by the Chloro-Substituent

The presence of a chlorine atom on the terminal benzoyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has become a powerful tool in crystal engineering. Halogen bonding occurs when an electrophilic region, known as a σ-hole, on a halogen atom (the donor) interacts with a nucleophilic site (the acceptor), such as a lone pair on an oxygen, nitrogen, or another halogen atom.

In this compound, the chlorine atom attached to the aromatic ring can act as a halogen bond donor. Potential halogen bond acceptors within the structure or on neighboring molecules include:

The carbonyl oxygen of the amide group.

The carbonyl or hydroxyl oxygen atoms of the carboxylic acid groups.

The π-system of an adjacent aromatic ring (C—Cl···π interaction).

Studies on chlorobenzene clusters have demonstrated that while π-stacking and CH/π interactions are often dominant, halogen bonding can play a significant role in determining the geometry of molecular assemblies. nih.govresearchgate.net Similarly, research on other halogenated organic molecules has highlighted the importance of C–I···π and C–I···N/O interactions in building extended 3D networks. researchgate.net The directionality and strength of halogen bonds are comparable to those of conventional hydrogen bonds, making them a reliable interaction for constructing predictable supramolecular architectures. The ortho-position of the chlorine substituent may also lead to competition between intramolecular hydrogen bonding (e.g., N-H···Cl) and intermolecular interactions, adding another layer of complexity to the self-assembly process. nih.gov

π-π Stacking and Aromatic Interactions in Supramolecular Architectures

With two benzene (B151609) rings, this compound is well-suited to participate in π-π stacking and other aromatic interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are crucial for the stabilization of crystal structures. researchgate.net They are generally weaker than hydrogen bonds but are collectively significant in ordering molecules in the solid state.

The common geometries for π-π stacking include:

Face-to-Face (Sandwich): This arrangement is often destabilized by electrostatic repulsion unless the rings are electron-poor and electron-rich, respectively.

Parallel-Displaced: The most common arrangement, where the rings are parallel but offset from one another, maximizing attractive dispersion forces while minimizing repulsion.

T-shaped (Edge-to-Face): An arrangement where a C-H bond of one ring points towards the face of another, representing a C-H···π interaction.

Studies on the homoclusters of chlorobenzene and bromobenzene have shown that multiple π-stacked and T-shaped dimer structures are energetically favorable. nih.govnih.gov In the context of the target molecule, π-π interactions could occur between the isophthalic acid cores of two molecules, between the chlorobenzoyl rings, or between the different rings of adjacent molecules. The interplay between strong, directional hydrogen bonding and weaker, less directional π-π stacking will ultimately define the crystal packing and the resulting supramolecular architecture. georgetown.edunih.gov

Co-crystallization and Salt Formation of this compound with Organic Co-formers

The dicarboxylic acid functionality makes this compound an excellent candidate for forming multi-component crystalline solids, such as co-crystals and salts, with other organic molecules (co-formers). This strategy is widely used in crystal engineering to modify the physicochemical properties of solids.

Co-crystals are formed when the acid and the co-former are linked by non-ionic interactions, primarily hydrogen bonds.

Salts are formed when a proton is transferred from the acidic carboxylic acid group to a basic co-former.

The outcome depends on the difference in pKa (ΔpKa) between the carboxylic acid and the conjugate acid of the basic co-former. A large ΔpKa typically favors salt formation. nih.gov

The most reliable interactions for forming co-crystals with carboxylic acids involve pairing them with molecules containing complementary functional groups, such as pyridines or other amides. The carboxylic acid-pyridine supramolecular heterosynthon, for instance, is one of the most robust and frequently utilized interactions in crystal engineering. researchgate.net Dicarboxylic acids are recognized as excellent co-formers for a variety of organic compounds, including amides. nih.govnih.gov

Computational and experimental studies on benzamide-benzoic acid pairs have shown that the formation of co-crystals can be influenced by the electronic nature of substituents, with electron-withdrawing groups on the acid strengthening the acid-amide interaction. researchgate.net Given the multiple hydrogen bonding sites on this compound, a wide range of co-crystals with diverse architectures and properties could be designed. biointerfaceresearch.comnih.gov

Potential Co-former ClassKey Functional GroupExpected Supramolecular Synthon
Aromatic N-heterocyclesPyridine, Pyrimidine, ImidazoleAcid-Pyridine (O-H···N)
Primary/Secondary Amides-CONH2, -CONHRAcid-Amide (O-H···O=C)
Alcohols-OHAcid-Alcohol (O-H···O)
Ureas-NHCONH-Acid-Urea (O-H···O=C)

Host-Guest Chemistry and Recognition Phenomena involving this compound

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The specific functional groups and the potential for self-assembly into ordered structures suggest that this compound could participate in molecular recognition and host-guest phenomena.

The amide and carboxylic acid groups are well-known binding sites for the recognition of various substrates. ijacskros.com Synthetic receptors based on pyridine amides and other structures have been designed for the selective complexation of dicarboxylic acids, demonstrating the power of these functional groups in molecular recognition. rsc.orgtandfonline.comacs.orgrsc.org

Conversely, the molecule itself could act as a host. Through self-assembly via the hydrogen bonding motifs described previously (e.g., hexameric rosettes or extended ladders), it is possible to form well-defined cavities or channels within the supramolecular structure. nih.gov These cavities could be capable of encapsulating small solvent molecules or other complementary guest species. The size, shape, and chemical nature of the cavity would be determined by the specific packing arrangement of the host molecules. This ability to form inclusion complexes is a hallmark of host-guest chemistry and is fundamental to applications in areas such as separation, sensing, and drug delivery. nih.govmdpi.combeilstein-journals.org The combination of hydrogen bonding, halogen bonding, and π-stacking interactions provides a versatile toolkit for creating specific recognition sites and stable host-guest complexes. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid

Acid-Base Equilibria and Protonation/Deprotonation Studies of the Carboxylic Acid Moieties

The acidic character of 5-(2-chlorobenzamido)benzene-1,3-dicarboxylic acid is primarily defined by the two carboxylic acid (-COOH) groups attached to one of the benzene (B151609) rings. The acid dissociation constants (pKa) of these groups are influenced by the electronic effects of the substituents on the aromatic ring. The parent structure, benzene-1,3-dicarboxylic acid (isophthalic acid), is a diprotic acid with two distinct pKa values. nih.gov The first dissociation constant (pKa1) is lower than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing inductive effect of the second carboxyl group. libretexts.orgbritannica.com Conversely, the second dissociation constant (pKa2) is higher, as removing a proton from the mono-anion is made more difficult by the electrostatic repulsion from the existing carboxylate group. libretexts.org

Reported pKa values for isophthalic acid at 25°C are approximately pKa1 = 3.46–3.70 and pKa2 = 4.46–4.60. oecd.orgwikipedia.org

Comparison of Acid Dissociation Constants (pKa) at 25°C
CompoundpKa1pKa2
Benzoic Acid4.20-
Isophthalic Acid~3.58~4.53

In this compound, the 5-position is substituted with the 2-chlorobenzamido group (-NH-CO-C₆H₄Cl). This substituent exerts a net electron-withdrawing effect on the isophthalic acid ring system. This effect is a combination of the inductive withdrawal by the electronegative oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electron-donating capacity to the ring. Consequently, this electron-withdrawing nature is expected to increase the acidity of both carboxylic acid groups, leading to lower pKa values compared to unsubstituted isophthalic acid. The precise determination of these pKa values would require experimental titration studies.

Hydrolysis and Stability of the Amide Bond under Various Conditions

The amide bond is known for its kinetic stability, a result of resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under certain conditions, particularly with acid or base catalysis, it can undergo hydrolysis to yield a carboxylic acid and an amine. For this compound, this cleavage would result in 5-aminobenzene-1,3-dicarboxylic acid and 2-chlorobenzoic acid.

Hydrolytic Rate Constants of 2-Chlorobenzamide (B146235) at 25°C
pHConditionRate Constant (k, h⁻¹)
5Acidic0.00417
6Weakly Acidic0.00286
7Neutral0.00408
8Weakly Alkaline0.00109
10Alkaline0.00411

Data sourced from a study on 2-chlorobenzamide hydrolysis.

The mechanism for hydrolysis involves the nucleophilic attack of water (in acid-catalyzed reactions, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in base-catalyzed reactions) on the amide carbonyl carbon. The stability of the amide bond makes this a challenging reaction, often requiring catalysts or forcing conditions. britannica.com Heterogeneous catalysts, such as certain metal oxides, have been shown to facilitate the cleavage of the C-N amide bond under specific conditions. britannica.com

Electrophilic and Nucleophilic Aromatic Substitution Potential of the Benzene Rings

The molecule contains two distinct benzene rings, each with a different substitution pattern, leading to different reactivity profiles towards aromatic substitution.

Ring A (Benzene-1,3-dicarboxylic acid moiety): This ring is substituted with two carboxylic acid groups and one amido group.

-COOH groups: These are strongly deactivating, electron-withdrawing groups that act as meta-directors. britannica.com

-NHCO(R) group (Amido): This group is generally considered activating and ortho, para-directing due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. However, its activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.

The combined effect of these substituents makes Ring A significantly deactivated towards electrophilic aromatic substitution (EAS). Any potential substitution would be directed by the interplay of these groups. The amido group directs to positions 4 and 6 (position 2 is sterically hindered). The carboxyl groups direct incoming electrophiles away from these positions. Therefore, EAS on this ring is predicted to be very difficult and would likely occur, if at all, at the positions least deactivated, such as positions 4 or 6.

Ring B (2-Chlorobenzamido moiety): This ring is substituted with a chlorine atom and the amide linkage.

-Cl group (Chloro): This is a deactivating but ortho, para-directing substituent.

-CONH(R) group (Amide linkage via carbonyl): This group is strongly deactivating and meta-directing.

Both substituents on Ring B are deactivating, making it highly resistant to EAS. The directing effects are also not strongly reinforcing. The chlorine atom directs to positions 4 and 6 (relative to the amide linkage), while the amide group directs to positions 3 and 5. This conflict, coupled with the strong deactivation, suggests that electrophilic substitution on this ring is highly unfavorable.

Directing Effects of Substituents for Electrophilic Aromatic Substitution
RingSubstituentPositionActivating/DeactivatingDirecting Effect
A-COOH1Deactivatingmeta
-COOH3Deactivatingmeta
-NHCOR5Activating (moderated)ortho, para
B-CONHR1Deactivatingmeta
-Cl2Deactivatingortho, para

Nucleophilic Aromatic Substitution (NAS): Ring B is a potential candidate for nucleophilic aromatic substitution. This reaction is favored on aromatic rings that are electron-poor and possess a good leaving group. Ring B contains a chlorine atom (a potential leaving group) and is substituted with the electron-withdrawing amide group. This deactivation towards EAS corresponds to activation towards NAS. A strong nucleophile could potentially displace the chloride, particularly if the reaction conditions stabilize the intermediate negative charge (Meisenheimer complex).

Radical Reactions and Oxidative Stability

The compound lacks benzylic hydrogens, so it is not susceptible to typical radical reactions such as benzylic halogenation. However, the carboxylic acid groups could potentially participate in radical reactions under specific conditions. Recent developments in photoredox catalysis have shown that aromatic carboxylic acids can serve as precursors to acyl radicals via the formation of a reactive anhydride (B1165640) intermediate. longdom.orgnih.gov This pathway could allow for the functionalization of the carboxyl groups through C-C bond-forming reactions.

Regarding oxidative stability, the molecule is expected to be quite robust. Aromatic rings are inherently stable and resistant to oxidation except under very harsh conditions. The amide functionality is also generally stable towards oxidation. While strong oxidizing agents can degrade the aromatic systems, the compound would likely exhibit high stability under typical organic reaction conditions and exposure to atmospheric oxygen.

Role of this compound in Catalytic Cycles or as a Precursor for Active Catalytic Species

While not a catalyst itself, this compound is an excellent candidate to function as an organic ligand or "linker" for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov This class of compounds, based on substituted isophthalic acids, is of significant interest in materials science. mdpi.commdpi.com

The molecule possesses multiple potential coordination sites:

Two Carboxylate Groups: The deprotonated carboxylate groups are strong coordinating moieties that can bind to metal ions in various modes (monodentate, bidentate chelating, or bridging), facilitating the formation of extended one-, two-, or three-dimensional networks. google.com

Amide Group: The oxygen and nitrogen atoms of the amide linkage can also act as coordination sites for metal ions.

The use of 5-substituted isophthalic acids as ligands allows for the systematic tuning of the properties of the resulting CPs or MOFs. nih.gov The bulky and functional 2-chlorobenzamido group at the 5-position would project into the pores or channels of the framework, influencing its topology, porosity, and surface chemistry. These resulting materials often exhibit interesting properties, including catalytic activity, gas storage capabilities, and luminescence. nih.govmdpi.commdpi.comnih.gov Therefore, this compound can be considered a valuable precursor for creating functional materials with potential applications in heterogeneous catalysis. nih.govnih.gov

Exploration of Advanced Functional Applications Derived from 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid and Its Derivatives

Catalytic Applications of Metal Complexes and MOFs Derived from 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

No studies detailing the use of MOFs or metal complexes from this specific ligand in catalytic processes were found. Research into the catalytic performance of materials is highly dependent on the unique electronic and steric properties of the organic linker, which must be determined experimentally.

Heterogeneous Catalysis (e.g., oxidation, hydrogenation)

There is no available data on the application of materials derived from this compound as heterogeneous catalysts for reactions such as oxidation or hydrogenation.

Photocatalysis and Electrocatalysis

Information regarding the photocatalytic or electrocatalytic capabilities of materials synthesized with this compound is not present in the current scientific literature.

Sensor Development and Chemical Detection Platforms Incorporating this compound or its Derivatives

Adsorption and Separation Technologies Based on MOFs from this compound (e.g., gas storage, pollutant removal)

There is a lack of published data concerning the synthesis of MOFs from this compound and their subsequent evaluation for adsorption and separation applications, such as gas storage or the removal of pollutants from environmental sources.

Development of Advanced Materials with Tunable Properties (e.g., optical, electronic)

The scientific literature does not currently contain studies on the development of materials with tunable optical or electronic properties based on this compound. The influence of the 2-chlorobenzamido moiety on the photophysical or conductive properties of resulting materials has not been reported.

Should research on this specific compound become available in the future, this article can be developed to include the requested detailed findings and data tables.

Current Challenges and Future Research Trajectories for 5 2 Chlorobenzamido Benzene 1,3 Dicarboxylic Acid Research

Methodological Advancements in the Synthesis and Characterization of Complex Carboxylic Acid Derivatives

Future research trajectories are focused on adopting more efficient and elegant synthetic strategies. Recent advancements in C–H activation and carboxylation offer a promising route. researchgate.netrsc.org For instance, transition-metal-catalyzed C–H functionalization could potentially allow for the direct introduction of carboxylic acid groups onto an existing benzamide (B126) scaffold, streamlining the synthetic process. acs.org Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing complex aromatic systems with high precision. acs.org

Table 1: Comparison of Synthetic Approaches

FeatureTraditional SynthesisAdvanced Synthetic Methods
Key Reactions Nitration, reduction, acylation, oxidationC–H activation, cross-coupling, photocatalysis
Number of Steps Multiple steps, often >5Potentially fewer steps (2-3)
Atom Economy Lower, due to byproducts and protecting groupsHigher, more direct functionalization
Reaction Conditions Often harsh (strong acids, high temperatures)Milder, catalytic conditions

For characterization, while standard techniques like NMR and IR spectroscopy are essential, they may not be sufficient to fully elucidate the complex three-dimensional structure and intermolecular interactions. ijpsjournal.comonlineorganicchemistrytutor.com Advanced characterization methods are becoming critical. Two-dimensional NMR techniques (COSY, HMBC) can provide unambiguous assignments of protons and carbons, crucial for confirming the regiochemistry of the substituents. ijpsjournal.com High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition. ijpsjournal.com For potential crystalline forms or derivatives like metal-organic frameworks, single-crystal X-ray diffraction will be indispensable for determining the precise solid-state structure and packing. rroij.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Predicting the Properties and Applications of 5-(2-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Table 2: AI/ML in Molecular Property Prediction

Predicted PropertyPotential Application AreaMachine Learning Model Type
Binding Affinity Drug DiscoveryGraph Neural Networks (GNNs), Transformers
Solubility Formulation, Polymer ScienceQuantitative Structure-Property Relationship (QSPR)
Band Gap Organic ElectronicsDeep Neural Networks (DNNs)
Mechanical Strength Materials Science (Polymers)Recurrent Neural Networks (RNNs)

Sustainable Synthesis and Application Development for this compound

The principles of green chemistry are increasingly integral to modern chemical research, addressing the challenge of environmental impact. ijsrst.com The synthesis of this compound via traditional routes likely involves hazardous solvents, toxic reagents, and significant energy consumption.

Future research must focus on developing sustainable synthetic pathways. royalsocietypublishing.orgindianchemicalsociety.com This includes exploring the use of greener solvents like water or supercritical CO2, or even solvent-free reaction conditions. chemistryviews.orgmdpi.com Catalyst development is central to this effort, with a focus on replacing stoichiometric reagents with highly efficient and recyclable catalysts. royalsocietypublishing.org Biocatalysis, using enzymes to perform specific chemical transformations, represents a particularly promising green approach. nih.govelsevierpure.com Carboxylic acid reductases (CARs) or nitrilases could offer highly selective and environmentally benign routes to key intermediates or the final product under mild conditions. researchgate.netresearchgate.netacs.org

Table 3: Green Chemistry Metrics for Synthesis

MetricTraditional ApproachSustainable Goal
Solvent Use Chlorinated/aromatic solventsWater, bio-solvents, or solvent-free
Energy Input High temperature/pressureRoom temperature, microwave, or photocatalysis
Feedstocks Petroleum-basedRenewable, biomass-derived
Waste Generation High (low atom economy)Minimal (high atom economy)

Furthermore, application development should consider the entire lifecycle of materials derived from this compound. Designing polymers that are biodegradable or chemically recyclable would be a key objective. mdpi.com For example, if used in a polyester, the ester linkages could be designed for hydrolytic or enzymatic degradation.

Interdisciplinary Research Opportunities Involving this compound (e.g., Bio-inspired materials, advanced engineering)

The true value of a novel compound like this compound is often realized at the intersection of different scientific fields. Its rigid aromatic structure, combined with the hydrogen-bonding capabilities of the amide group and the coordination potential of the carboxyl groups, makes it a versatile building block for various advanced materials.

Advanced Engineering Materials: The dicarboxylic acid functionality makes this compound an ideal monomer for producing high-performance polymers such as polyesters and polyamides. chemscene.comresearchgate.netgoogle.com The rigid backbone and potential for strong intermolecular hydrogen bonding via the amide linkage could impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding engineering applications. researchgate.net

Bio-inspired Materials: Nature provides numerous examples of materials with remarkable dynamic and adaptive properties. nih.gov The self-assembly capabilities of molecules containing both hydrogen-bond donors (amide N-H) and acceptors (amide and carboxyl C=O) could be harnessed to create complex, bio-inspired supramolecular structures. These could form the basis for smart materials, such as gels that respond to stimuli (pH, temperature) or materials for controlled drug release.

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups are perfectly positioned to act as linkers, coordinating with metal ions to form crystalline, porous materials known as MOFs. wpi.edu The 2-chlorobenzamido substituent would decorate the internal pores of the MOF, introducing specific chemical functionality. rsc.org This could be exploited for applications in selective gas storage, catalysis, or chemical sensing. acs.orgmpg.de The design of MOFs from such functionalized linkers is a key area of crystal engineering. rsc.orgmdpi.com

Table 4: Potential Interdisciplinary Research Projects

Research AreaKey Disciplines InvolvedPotential Outcome
High-Strength Fibers Polymer Chemistry, Materials EngineeringLightweight composites for aerospace or automotive industries.
Stimuli-Responsive Hydrogels Supramolecular Chemistry, Biomedical EngineeringSmart drug delivery systems or tissue engineering scaffolds.
Selective CO2 Capture Inorganic Chemistry, Chemical EngineeringAdvanced MOFs for carbon capture and sequestration.
Biomimetic Coatings Materials Science, BiologyFunctional coatings with enhanced biocompatibility or anti-fouling properties. mdpi.com

By fostering collaboration between chemists, materials scientists, engineers, and biologists, the multifaceted potential of this compound can be fully explored and translated into innovative technologies.

Q & A

Q. What are the established synthetic routes for 5-(2-chlorobenzamido)benzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with esterification of benzene-1,3-dicarboxylic acid derivatives followed by amidation with 2-chlorobenzoyl chloride. Key steps include:

  • Esterification : Methylation of carboxylic acid groups using methanol and sulfuric acid (as a catalyst) under reflux .
  • Amidation : Reaction with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.

Q. Optimization Variables :

  • Temperature control during amidation (0–5°C minimizes side reactions).
  • Catalyst choice (e.g., DMAP for enhanced reaction rates).
  • Solvent selection (anhydrous DCM vs. THF for solubility adjustments).

Q. Reference Table :

StepMethodYield (%)Key ConditionsReference
EsterificationMethylation85–90H₂SO₄, reflux, 6h
AmidationChlorobenzoylation65–70TEA, DCM, 0°C

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Peaks in δ 7.2–8.1 ppm (integration ratios confirm substitution patterns).
    • Carboxylic acid protons : Absent due to esterification; methyl ester groups appear as singlets (~δ 3.8–3.9 ppm) .
  • IR Spectroscopy :
    • Amide C=O stretch : 1680–1660 cm⁻¹.
    • Ester C=O stretch : 1720–1700 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₆H₁₁ClN₂O₅) with fragmentation patterns consistent with amide and ester groups .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the compound’s spectroscopic data or reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies to validate experimental spectra. For example, B3LYP/6-31G(d) calculations can model aromatic ring electron densities and amide bond conformations .
  • Mechanistic Studies : Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess transition states during amidation, identifying rate-limiting steps like chloride ion displacement .

Q. Reference Table :

TechniqueApplicationSoftware/ToolReference
DFTNMR shift predictionGaussian 16
MD SimulationsReaction pathwaysORCA

Q. What strategies address contradictory purity data from HPLC vs. elemental analysis?

Methodological Answer:

  • Root-Cause Analysis :
    • HPLC-DAD/MS : Detect co-eluting impurities with similar retention times but distinct UV/Vis spectra.
    • Elemental Analysis : Discrepancies in C/H/N percentages may indicate hydrate formation or residual solvents.
  • Mitigation :
    • Use preparative HPLC to isolate fractions for re-testing.
    • Thermogravimetric analysis (TGA) to quantify moisture/solvent content .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Methodological Answer:

  • Core Modifications :
    • Chlorine substitution : Replace 2-chloro with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and receptor binding .
    • Ester hydrolysis : Convert methyl esters to free carboxylic acids for improved solubility and ionic interactions .
  • Biological Assays :
    • Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Correlate IC₅₀ values with substituent Hammett constants (σ) .

Q. What safety protocols are critical for handling this compound’s intermediates?

Methodological Answer:

  • Risk Mitigation :
    • Use fume hoods for reactions involving chlorobenzoyl chloride (lachrymator, corrosive) .
    • Avoid inhalation of fine powders (wear N95 masks) and direct skin contact (use nitrile gloves) .
  • Waste Disposal : Quench excess acyl chlorides with ice-cold sodium bicarbonate before disposal .

Data Contradiction & Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Experimental Controls :
    • Validate cell line viability (e.g., MTT assay) under identical culture conditions.
    • Assess membrane permeability differences using fluorescent probes (e.g., propidium iodide) .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) .

Q. Why do solubility studies in polar vs. non-polar solvents show inconsistencies?

Methodological Answer:

  • Solvent Polarity Index :
    • High solubility in DMF (polar aprotic) vs. low solubility in hexane (non-polar) aligns with the compound’s amphiphilic nature.
    • Use Hansen solubility parameters to predict miscibility gaps .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

ParameterMethod A (H₂SO₄)Method B (DMAP)
Yield (%)6578
Reaction Time (h)64
Purity (HPLC)95%98%
Reference

Q. Table 2: Key Spectroscopic Parameters

TechniqueObserved DataReference Compound
¹H NMR (δ)7.8 (s, 1H, ArH)Benzamide derivatives
IR (cm⁻¹)1675 (C=O)Methyl benzoate

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